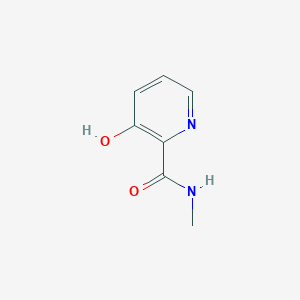

3-Hydroxy-N-methylpyridine-2-carboxamide

説明

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxy-N-methylpyridine-2-carboxamide often involves complex reactions that target specific functional groups. For instance, improvements in the synthesis of related pyridine carboxamide derivatives have been explored through various chemical reactions, optimizing conditions to increase yield and purity. An example includes the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, highlighting the importance of optimizing reaction conditions for achieving high yield and purity (Yang-Heon Song, 2007).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-N-methylpyridine-2-carboxamide and its derivatives is critical for understanding its chemical behavior. Studies often utilize X-ray crystallography, NMR, and computational methods to elucidate structural features. For example, research on similar pyridine derivatives emphasizes the role of intermolecular hydrogen bonds in defining molecular structure and stability, revealing insights into the structural configuration and its implications on chemical reactivity and properties (M. Mirzaei et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 3-Hydroxy-N-methylpyridine-2-carboxamide derivatives are diverse, ranging from simple substitutions to complex multicomponent reactions. For instance, multicomponent reactions using 4-hydroxycoumarin, β-nitrostyrene, and amine have been employed to synthesize carboxamide flavone derivatives, demonstrating the versatility and reactivity of pyridine carboxamide compounds (S. Bhattacharjee & Abu T. Khan, 2016).

Physical Properties Analysis

The physical properties of 3-Hydroxy-N-methylpyridine-2-carboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on related compounds often focus on crystallographic analysis to understand the relationship between molecular structure and physical properties. For example, analysis of structures like 1-methylpyrrole-2-carboxamide provides insights into inter- and intramolecular hydrogen bonding and its effect on physical properties (S. J. Grabowski et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-N-methylpyridine-2-carboxamide, such as reactivity, stability, and chemical affinity, are influenced by its molecular structure. Research on similar compounds, like the synthesis and analysis of methyl-2-aminopyridine-4-carboxylate derivatives, highlights the exploration of antimicrobial activity, showcasing the chemical functionality and potential applications of pyridine carboxamide derivatives (S. Nagashree et al., 2013).

科学的研究の応用

-

Scientific Field: Medicinal Chemistry

- Application : The structurally related compound, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .

- Method of Application : Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF, and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours .

- Results : The desired methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was obtained as brown crystals with a yield of 60.0% .

-

Scientific Field: Organic Chemistry

- Application : 3-Hydroxy-2-methylpyridine was used in the synthesis of pyrimidine .

- Method of Application : Unfortunately, the specific experimental procedures and technical details for this application were not provided in the source .

- Results : The results or outcomes of this application were not specified in the source .

-

Scientific Field: Organic Synthesis

- Application : A general method for the synthesis of 3-hydroxy-2-alkylpyridines is the Hofmann degradation of 2-alkylnicotinic acids .

- Method of Application : This synthesis for 3-hydroxy-2-methylpyridine starts from 2-methylnicotinic acid made by the condensation of amino-crotonic ester and beta-ethoxyacrolein diethyl acetal .

- Results : The results or outcomes of this application were not specified in the source .

-

Scientific Field: Therapeutic Applications

- Application : Hydroxypyridinones (HOPOs), a family of chelators to which “3-Hydroxy-N-methylpyridine-2-carboxamide” belongs, have been gaining attention in the field of pharmaceutical drugs due to their high chelating efficacy and specificity with different metal ions .

- Method of Application : The effect of methyl substitution on different positions of the pyridinone ring plays an essential role in deciding the metal affinity .

- Results : HOPOs exhibit a high binding affinity towards iron (III) and are clinically used as iron chelators nowadays . They have shown potential utility in enacting orally administrable biological active iron chelators to cure various iron overloaded diseases .

-

Scientific Field: Green Chemistry

- Application : A green eutectic solvent, a mixture of menthol and camphor, has been used for cocrystal synthesis to improve the biopharmaceutical properties of poorly water-soluble drugs .

- Method of Application : An equimolar proportion of piroxicam (PRX) (4-hydroxyl-2-methyl-N-2-pyridinyl-2H-1,2,-benzothiazine-3-carboxamide 1,1-dioxide), a non-steroidal anti-inflammatory drug, and benzoic acid (BA) was ground in a mortar pestle with dropwise addition of the green eutectic solvent .

- Results : PRX–BA cocrystals showed a 3-fold increase in solubility, and an intrinsic dissolution rate with 15-fold improvement in the oral bioavailability in rats compared to the pure PRX .

-

Scientific Field: Organic Synthesis

- Application : A process for preparing 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide toluene sulphonic acid salt .

- Method of Application : The compound of the formula (V) is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .

- Results : The specific results or outcomes of this application were not specified in the source .

-

Scientific Field: Genomic Data

- Application : A recent study found an association between blood metabolites and blood pressure (DBP and SBP), suggesting potential therapeutic targets for hypertension intervention .

- Method of Application : Two-sample Mendelian Randomization (MR) was conducted to assess the causal effect of metabolites on DBP and SBP risk, and reverse MR analysis was performed to identify the DBP/SBP causal effect on blood metabolites .

- Results : Twelve and twenty-two metabolites were identified to be associated with DBP and SBP, respectively . Sensitive analysis showed four metabolites had robustness association on BP .

-

Scientific Field: Pharmaceutical Chemistry

- Application : The IUPAC name of berotralstat is 2-[3-(aminomethyl) phenyl]-N-[5-[®-(3-cyanophenyl)- (cyclopropylmethylamino) methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide, with a molecular formula of C30H26F4N6O .

- Method of Application : Unfortunately, the specific experimental procedures and technical details for this application were not provided in the source .

- Results : The results or outcomes of this application were not specified in the source .

将来の方向性

While specific future directions for 3-Hydroxy-N-methylpyridine-2-carboxamide were not found, there is ongoing research into the association between blood metabolites and diseases like hypertension . This could potentially open up new avenues for the use of compounds like 3-Hydroxy-N-methylpyridine-2-carboxamide in medical research and treatment.

特性

IUPAC Name |

3-hydroxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)6-5(10)3-2-4-9-6/h2-4,10H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZZGTRXSOYHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152516 | |

| Record name | 3-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N-methylpyridine-2-carboxamide | |

CAS RN |

1196-30-1 | |

| Record name | 3-Hydroxy-N-methyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-N-METHYLPYRIDINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UT7TEB88Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。